3-(4-chloro-2-fluorophenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea
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Overview
Description
3-(4-chloro-2-fluorophenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea is a thiourea derivative known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a combination of a chlorofluorophenyl group and a morpholinyl ethyl group attached to a thiourea backbone, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-2-fluorophenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea typically involves the reaction of 4-chloro-2-fluoroaniline with 2-(morpholin-4-yl)ethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-2-fluorophenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to yield corresponding amines or other reduced forms.
Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines or reduced thiourea derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chloro-2-fluorophenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
N,N′-Bis[4-chlorophenyl]thiourea: Another thiourea derivative with distinct chemical properties and applications.
Uniqueness
3-(4-chloro-2-fluorophenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea is unique due to the presence of both chlorofluorophenyl and morpholinyl ethyl groups, which impart specific reactivity and functionality. This combination allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFN3OS/c14-10-1-2-12(11(15)9-10)17-13(20)16-3-4-18-5-7-19-8-6-18/h1-2,9H,3-8H2,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLUQKSYMSAENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794807 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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